molecular formula C3H5BrN4 B12309377 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B12309377
M. Wt: 177.00 g/mol
InChI Key: OTAFZDKVGJQFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Modern Organic Chemistry

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, is a cornerstone motif in modern organic and medicinal chemistry. wisdomlib.orgfrontiersin.org Its structural and electronic properties make it a privileged scaffold in the development of functionally diverse molecules. Compounds incorporating the 1,2,4-triazole core exhibit a vast spectrum of biological activities, which has cemented their importance in pharmaceutical research. researchgate.net

The therapeutic relevance of this heterocyclic system is demonstrated by its presence in numerous commercially available drugs. nih.gov For instance, fluconazole (B54011) and itraconazole (B105839) are widely used antifungal agents, while anastrozole (B1683761) and letrozole (B1683767) are employed in cancer chemotherapy. nih.gov The applications of 1,2,4-triazole derivatives extend beyond medicine into agrochemistry, where they are used as fungicides and plant growth regulators, and into materials science for the development of energetic materials and organic semiconductors. frontiersin.orgijsr.net The versatility of the 1,2,4-triazole nucleus stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability, making it an attractive component for drug design. researchgate.net

Table 1: Selected Biological Activities of 1,2,4-Triazole Derivatives

Biological Activity Reference
Antifungal nih.govwikipedia.org
Anticancer nih.govresearchgate.net
Antibacterial wisdomlib.orgresearchgate.net
Antiviral / Anti-HIV wisdomlib.orgnih.gov
Anti-inflammatory researchgate.netnih.gov
Anticonvulsant wisdomlib.orgresearchgate.net
Antitubercular researchgate.netnih.gov
Analgesic researchgate.netnih.gov

Rationale for Academic Investigation of Halogenated and N-Substituted Triazolamines

The academic and industrial pursuit of novel triazole derivatives is driven by the desire to fine-tune their chemical properties and biological functions. The strategic introduction of specific substituents onto the triazole core, such as halogens and N-alkyl groups, is a key strategy in this endeavor.

Halogenation , the incorporation of atoms like bromine or chlorine, significantly impacts a molecule's physicochemical profile. Halogen atoms can alter lipophilicity, which affects cell membrane permeability, and can modify the electronic nature of the aromatic ring. researchgate.net Furthermore, halogens, particularly bromine, can participate in specific, highly directional non-covalent interactions known as halogen bonds. researchgate.netmdpi.com These interactions can be crucial for molecular recognition and binding to biological targets like enzymes and receptors. The bromine atom also serves as a versatile synthetic handle, enabling further molecular diversification through reactions such as palladium-catalyzed cross-coupling, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

N-substitution , such as the methylation at the N1 position, provides another layer of molecular control. It resolves tautomeric ambiguity, locking the molecule into a specific isomeric form, which is often critical for consistent biological activity. ijsr.net The substituent can also influence the molecule's steric profile and solubility, thereby affecting its interaction with biological systems. The combination of halogenation and N-substitution on a triazolamine scaffold thus provides a powerful approach to creating libraries of compounds with modulated properties for screening in various research applications.

Overview of Research Domains Applicable to 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine

Given its specific structural features, this compound is a compound of significant interest across several scientific domains. Its primary applications are centered on its role as a versatile chemical intermediate and a core structural unit.

Medicinal Chemistry and Drug Discovery : This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic value. The amine group can be functionalized, and the bromine atom can be replaced or used in coupling reactions to build larger molecular architectures. smolecule.comsmolecule.com Research focuses on using this and similar scaffolds to generate novel candidates for anticancer, antimicrobial, and other therapeutic areas. researchgate.netmdpi.com

Organic Synthesis : In synthetic organic chemistry, this compound is an important precursor. The presence of multiple, distinct reactive sites—the amino group, the bromine atom, and the ring nitrogen atoms—allows for a wide range of chemical transformations. This makes it a useful starting material for constructing complex heterocyclic systems. smolecule.com

Materials Science : Heterocyclic compounds are integral to the development of advanced materials. While specific research on this compound in materials science is not widely documented, related triazole structures are investigated for their potential use in creating polymers, dyes, and other functional materials where the nitrogen-rich core can contribute to desired electronic or coordination properties. frontiersin.org

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₃H₅BrN₄
Molecular Weight 177.00 g/mol
IUPAC Name This compound
Structure A 1,2,4-triazole ring substituted with a bromine atom at position 5, a methyl group at position 1, and an amine group at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c1-8-2(4)6-3(5)7-8/h1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAFZDKVGJQFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine, a comprehensive NMR analysis would be indispensable.

Proton (¹H) NMR Spectroscopic Analysis for Structural Assignment

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methyl group attached to the triazole nitrogen (N1) would likely appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The protons of the amine group (-NH₂) would be expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. This signal might be observed over a wide range, potentially from 2.0 to 5.0 ppm or even further downfield. Integration of these signals would confirm the presence of three methyl protons and two amine protons, respectively.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum would provide crucial information about the carbon skeleton. Three distinct carbon signals would be anticipated. The carbon of the methyl group would resonate at the most upfield position, typically in the range of 30-40 ppm. The two carbons of the triazole ring, C3 and C5, would appear at significantly downfield shifts due to the influence of the electronegative nitrogen atoms and the bromine substituent. The carbon atom bonded to the bromine (C5) would likely be found in the range of 140-150 ppm, while the carbon attached to the amine group (C3) would also be in a similar downfield region, potentially around 150-160 ppm. The precise chemical shifts would be highly dependent on the solvent and electronic environment.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): While there are no direct proton-proton couplings expected in the core structure of this compound, a COSY experiment would be run to confirm the absence of such correlations, thereby supporting the proposed structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be critical for correlating each proton signal with its directly attached carbon atom. A cross-peak would be expected between the methyl proton singlet and the methyl carbon signal, providing a definitive link between them.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is arguably the most informative 2D NMR experiment for this compound, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include a cross-peak between the methyl protons and both triazole ring carbons (C3 and C5), which would firmly establish the position of the methyl group at N1. Additionally, correlations between the amine protons and the C3 and C5 carbons would confirm the position of the amino group.

Technique Expected Observations
¹H NMR Singlet for -CH₃ protons; Broad singlet for -NH₂ protons.
¹³C NMR Signal for -CH₃ carbon; Two distinct signals for triazole ring carbons (C3 and C5).
COSY Absence of significant cross-peaks, confirming no vicinal proton coupling.
HSQC Correlation between -CH₃ protons and the -CH₃ carbon.
HMBC Correlations from -CH₃ protons to C3 and C5; Correlations from -NH₂ protons to C3 and C5.

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis of Characteristic Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would be anticipated. The N-H stretching vibrations of the primary amine group would be prominent, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring would likely produce a series of complex bands in the fingerprint region, roughly between 1400 and 1650 cm⁻¹. The C-Br stretching vibration would be expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

Functional Group Expected Vibrational Mode **Anticipated Wavenumber (cm⁻¹) **
Amine (-NH₂)N-H Stretch3300-3500 (two bands)
Methyl (-CH₃)C-H Stretch2900-3000
Triazole RingC=N and N=N Stretch1400-1650
BromoalkaneC-Br Stretch500-600

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which would be expected to correspond to the molecular formula C₃H₅BrN₄. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would provide further structural clues, with potential fragmentation pathways including the loss of the bromine atom, the methyl group, or cleavage of the triazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound, this analysis would be used to verify its molecular formula, C₃H₅BrN₄. The technique distinguishes the compound's exact mass from those of other molecules with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁵¹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by about 2 m/z units.

While a specific HRMS spectrum for this compound is not detailed in publicly available literature, the expected monoisotopic mass is 175.96975 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide strong evidence for the compound's identity.

Parameter Expected Value
Molecular FormulaC₃H₅BrN₄
Monoisotopic Mass175.96975 Da
Isotopic PatternCharacteristic M+ and M+2 peaks for Bromine

This table contains theoretical data; specific experimental results for this compound are not available in the searched literature.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This powerful technique provides definitive proof of a compound's structure, including the connectivity of its atoms and its stereochemistry.

To perform this analysis, a suitable single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. The collection and mathematical analysis of these diffraction patterns allow for the generation of an electron density map, from which the positions of all non-hydrogen atoms can be determined.

A successfully resolved crystal structure for this compound would provide a wealth of information, typically presented in detailed tables within a crystallographic report. This data would include precise measurements of all bond lengths (e.g., C-Br, C-N, N-N, N-CH₃), bond angles between adjacent atoms, and torsional angles, which describe the rotation around bonds. This information confirms the geometry of the 1,2,4-triazole (B32235) ring and the spatial relationship between the bromo, methyl, and amine substituents.

Specific crystallographic data, including bond lengths and angles for this compound, are not available in the reviewed scientific literature.

The crystal packing reveals how individual molecules of the compound interact with each other in the solid state. For this compound, several types of intermolecular interactions would be anticipated. The primary amine (-NH₂) group is a potent hydrogen bond donor, and the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. bldpharm.com These N-H···N hydrogen bonds are a common and powerful force in organizing nitrogen-rich heterocyclic compounds in a crystal lattice. rovathin.com

Furthermore, the bromine atom can participate in halogen bonding. This occurs when the electropositive region on the outer surface of the bromine atom (the σ-hole) forms a non-covalent interaction with a nucleophilic (electron-rich) site on an adjacent molecule, such as a lone pair on a nitrogen atom. Analysis of the crystal structure would identify and quantify these interactions, which are crucial for understanding the material's physical properties.

Elemental Compositional Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₃H₅BrN₄. A close match between the experimental and theoretical values provides strong corroborating evidence of the compound's purity and empirical formula.

Element Theoretical Percentage (%)
Carbon (C)20.36%
Hydrogen (H)2.85%
Bromine (Br)45.14%
Nitrogen (N)31.65%

This table contains theoretical data calculated from the molecular formula. Specific experimental results for this compound are not available in the searched literature.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of a compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor reactions. A small sample of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. The separation of spots corresponding to starting materials, intermediates, and the final product allows a chemist to judge when a reaction is complete. The retention factor (Rf) of the product spot provides a characteristic value for a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a more powerful quantitative technique for assessing the final purity of the compound. The sample is dissolved and injected into a column packed with a stationary phase. A solvent (mobile phase) is pumped through the column, and the components of the sample are separated based on their differential interactions with the two phases. A detector, often a UV-Vis spectrophotometer, records the elution of components over time. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the compound's purity, often expressed as a percentage.

While these techniques are standard for characterization, specific chromatograms or retention data for this compound are not documented in the available research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. In an MEP map, regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas, which are susceptible to nucleophilic attack. Neutral regions are typically colored in green.

For 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the exocyclic amino group, as these are the most electronegative centers. The bromine atom, being electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the methyl and amino groups would exhibit positive potential. This distribution of electrostatic potential suggests that the nitrogen atoms are key sites for electrophilic interactions.

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It is a powerful tool for visualizing the localization of electrons in a molecule, thereby providing insights into chemical bonding. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.

An ELF analysis of this compound would be expected to show high localization in the regions of the C-N, N-N, C-Br, C-H, and N-H bonds, confirming their covalent nature. Additionally, high ELF values would be anticipated in the regions of the lone pairs of the nitrogen and bromine atoms.

Hirshfeld partial charge analysis is a method for partitioning the electron density of a molecule among its constituent atoms, providing a quantitative measure of the partial charge on each atom. This information is crucial for understanding the electrostatic interactions and reactivity of the molecule.

In this compound, Hirshfeld charge calculations would likely reveal that the nitrogen atoms of the triazole ring and the amino group carry a significant negative partial charge due to their high electronegativity. The bromine atom would also possess a negative partial charge. Conversely, the carbon and hydrogen atoms would exhibit positive partial charges. The specific values would depend on the exact geometry and electronic environment of the molecule. A representative Hirshfeld analysis on a related triazole compound, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, shows significant contributions from various intermolecular contacts, highlighting the importance of atomic charges in crystal packing. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the amino group, while the LUMO would be distributed over the triazole ring and the bromine atom. The presence of the electron-donating amino and methyl groups would raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and thus, significant chemical reactivity.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. Theoretical studies on substituted 1,2,4-triazoles have shown that these indices are valuable in predicting their biological activity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Substituted Triazoles Note: This table presents data for analogous compounds to illustrate the concepts, as specific data for this compound is not available in the reviewed literature.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
5-phenyl-1H-1,2,4-triazol-3-amineData not specifiedData not specifiedLower for less stable tautomer ntu.edu.iq
5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amineData not specifiedData not specifiedLower for less stable tautomer ntu.edu.iq
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione)-6.2967-1.80964.4871 irjweb.com

Density Functional Theory (DFT) Investigations

Tautomerism and Isomerism in Triazole Systems

Tautomerism is a common phenomenon in heterocyclic systems like 1,2,4-triazoles, where protons can migrate between different positions, leading to the existence of different structural isomers in equilibrium. For substituted 1,2,4-triazoles, the position of the substituents can significantly influence the stability of the different tautomers.

In the case of 3-amino-1,2,4-triazoles, several tautomeric forms are possible, including the 1H, 2H, and 4H tautomers. Theoretical studies on 3-amino-1,2,4-triazole have shown that the stability order of the tautomers is generally 1H > 2H > 4H. ijsr.net For bromo-substituted 1,2,4-triazoles, the tautomeric equilibrium is also influenced by the position of the bromine atom. Studies on bromo-1,2,4-triazoles have indicated that the 3-bromo-1H and 5-bromo-1H tautomers are of similar energy, while the 3-bromo-4H tautomer is the most stable. ijsr.net

Given these precedents, this compound, with a methyl group fixed at the N1 position, would primarily exhibit amino-imino tautomerism. The equilibrium between the amino form (this compound) and the imino form (5-Bromo-1-methyl-1,2-dihydro-1,2,4-triazol-3-imine) would be influenced by factors such as the solvent and temperature. Generally, in 3(5)-amino-1,2,4-triazoles, the amino tautomer is electronically preferred. daneshyari.com

Theoretical Prediction of Tautomeric Forms and Energetic Stability

Annular prototropic tautomerism is a well-established phenomenon in 1,2,4-triazole (B32235) systems. nih.gov For 3-amino-1,2,4-triazoles, several tautomeric forms are theoretically possible, differing in the position of a proton. Due to the methylation at the N1 position, this compound can primarily exist in two tautomeric forms: the amino form and the imino form.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the relative energies of these tautomers to predict their stability. zsmu.edu.ua For related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, it was found that the 5-amino-1H-1,2,4-triazole tautomer was predominant in solution. nih.gov Quantum chemical calculations on similar 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones have shown that the relative stability of tautomers is influenced by the solvent, with different forms being favored in the gas phase versus polar, protic solvents. zsmu.edu.ua

Table 1: Possible Tautomeric Forms

Tautomer Name Structural Representation Key Features
Amino Tautomer This compound Exocyclic amino group (-NH2) at the C3 position. This is generally the more stable form.

| Imino Tautomer | 5-Bromo-1-methyl-2,5-dihydro-1H-1,2,4-triazol-3-imine | Exocyclic imino group (=NH) at the C3 position with proton transfer to the N2 or N4 position. |

Computational Modeling of Proton Affinities and Tautomeric Interconversions

Computational methods are essential for determining the most likely sites of protonation and the energy barriers associated with the interconversion of tautomers. The gas-phase proton affinities of heterocyclic amines can be reliably studied using high-level DFT calculations. researchgate.net

For 1,2,4-triazoles, studies have shown that protonation typically occurs on a ring nitrogen atom rather than the exocyclic amino group. researchgate.net DFT calculations on 1,2,4-triazole identified the N4 atom as the most favorable site for proton attack. researchgate.net This is because the resulting protonated form is stabilized by resonance. The energy required for the interconversion between tautomers can also be modeled by locating the transition state on the potential energy surface, providing insight into the kinetics of the tautomerization process.

Structure-Reactivity Relationship Prediction

DFT-based descriptors are widely used to predict the reactivity of molecules.

Global and Local Nucleophilicity Analysis

Global nucleophilicity (N) is a reactivity index that quantifies the electron-donating ability of a molecule. mdpi.com Computational studies on C-amino-1H-1,2,4-triazoles have predicted that the global nucleophilicity of 3-amino-1H-1,2,4-triazoles is higher than that of the corresponding 5-amino tautomers. nih.gov This suggests that the 3-amino tautomer of this compound is the more reactive nucleophile.

Local nucleophilicity helps to identify the specific atoms within the molecule that are most susceptible to electrophilic attack. For C-amino-1,2,4-triazoles, the reactivity is distributed among the ring nitrogen atoms and the exocyclic amino group. nih.gov

Fukui Function Computations for Site Selectivity

The Fukui function is a local reactivity descriptor derived from DFT that is used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net The condensed Fukui function (fk) indicates the change in electron density at a specific atomic site (k) upon the addition or removal of an electron.

For C-amino-1,2,4-triazoles, computational analyses have shown that site selectivity depends on the nature of the attacking electrophile. nih.gov

Hard Electrophiles: Attack is predicted to occur preferentially at the N4 atom of the triazole ring.

Soft Electrophiles: Attack is more likely to occur at the N2 atom or the exocyclic 3-NH2 group.

These predictions are crucial for understanding and controlling the outcomes of chemical reactions, such as alkylation. nih.gov

Table 2: Predicted Site Selectivity Based on Fukui Functions for C-amino-1,2,4-triazoles

Attacking Species Predicted Reactive Site Rationale
Hard Electrophile N4 Atom Favored by charge-controlled interactions. nih.gov

Molecular Dynamics Simulations (if applicable to broader triazole systems for conformational analysis)

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. frontiersin.org For broader triazole systems, particularly in the context of their interaction with biological macromolecules, MD simulations provide critical insights into conformational stability. nih.govmdpi.com

In these simulations, the stability of a triazole ligand within a protein's binding cavity is assessed by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms over the simulation period. frontiersin.org A stable system is indicated by the RMSD values reaching a plateau. frontiersin.orgnih.gov Furthermore, the root-mean-square fluctuation (RMSF) is calculated for each residue to identify regions of the protein that become more or less flexible upon ligand binding. frontiersin.orgnih.gov These simulations, often run for hundreds of nanoseconds, help to validate docking poses and understand the dynamic interactions that stabilize the ligand-protein complex. frontiersin.orgpensoft.net

Molecular Docking Studies (Focus on Methodologies and Binding Modes, excluding biological efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com For triazole derivatives, this method is frequently used to investigate potential binding modes within the active sites of proteins.

The methodology involves preparing the 3D structures of the ligand (the triazole compound) and the receptor (the protein). Using software such as AutoDock, a conformational search is performed where the ligand is flexibly placed into a defined binding region on the protein. nih.gov The different resulting poses are then scored based on a calculated binding affinity, typically expressed in kcal/mol. researchgate.net

In studies of compounds structurally similar to this compound, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, docking was performed into the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ). mdpi.comresearchgate.net The results focused on the binding affinities, which ranged from -6.502 to -8.341 kcal/mol, and the specific intermolecular interactions. mdpi.comresearchgate.net These interactions included hydrogen bonds with specific amino acid residues (e.g., Asn258) and, significantly for a bromo-substituted compound, halogen bonds. mdpi.comresearchgate.net These studies provide a methodological blueprint for how the binding mode of this compound could be computationally investigated.

Table 3: Example of Molecular Docking Results for a Structurally Similar Triazole Analog

Ligand Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interactions Observed

Chemical Reactivity and Mechanistic Investigations

Electrophilic Reactions of the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the presence of both an electron-donating amino group at the C3 position and an electron-withdrawing bromine atom at the C5 position, along with a methyl group at the N1 position, significantly influences the regioselectivity of electrophilic substitution reactions.

Computational and experimental studies on related C-amino-1H-1,2,4-triazoles have shown that the global nucleophilicity of 3-amino-1,2,4-triazoles is generally high. researchgate.netnih.gov The exocyclic amino group and the ring nitrogen atoms are all potential sites for electrophilic attack. The N4 atom of the triazole ring is often a favorable site for protonation and alkylation. pressbooks.pub

For 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine, the electron-donating 3-amino group is expected to activate the triazole ring towards electrophilic substitution, while the electron-withdrawing 5-bromo group would deactivate it. The directing effects of these substituents would likely lead to complex reactivity. Theoretical calculations, such as the analysis of Fukui functions and molecular electrostatic potential, would be instrumental in predicting the most probable sites of electrophilic attack. For instance, harder electrophiles might favor attack at the N4 position, while softer electrophiles could potentially react at the N2 position or the exocyclic amino group. researchgate.netnih.gov

Nucleophilic Reactions at the Bromine and Amine Centers

The carbon atom at the 5-position of the triazole ring, bonded to the electronegative bromine atom, is an electrophilic center and thus susceptible to nucleophilic aromatic substitution (SNAr). Halogenated 1H-1,2,4-triazoles have been shown to undergo nucleophilic substitution reactions to yield 5-substituted triazoles. researchgate.net This suggests that the bromine atom in this compound can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. The facility of these reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

The exocyclic amino group at the C3 position can also exhibit nucleophilic character. Depending on the reaction conditions and the electrophile, this amino group can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds. sigmaaldrich.com The relative nucleophilicity of the amino group versus the ring nitrogens can be a determining factor in the reaction outcome. In some cases, protecting the more reactive sites may be necessary to achieve selective functionalization of the amino group.

A representative table of potential nucleophilic substitution reactions is provided below, based on the known reactivity of similar bromo-triazole systems.

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (B1231860) (NaOMe)5-Methoxy-1-methyl-1H-1,2,4-triazol-3-amine
ThiolateSodium thiophenoxide (NaSPh)5-(Phenylthio)-1-methyl-1H-1,2,4-triazol-3-amine
AminePyrrolidine5-(Pyrrolidin-1-yl)-1-methyl-1H-1,2,4-triazol-3-amine
Azide (B81097)Sodium azide (NaN₃)5-Azido-1-methyl-1H-1,2,4-triazol-3-amine

Reductive and Oxidative Transformations of the Triazole Moiety

The 1,2,4-triazole ring itself is generally stable to oxidation. However, the substituents can be susceptible to oxidative transformations. The exocyclic amino group, for instance, could be oxidized under certain conditions. Studies on the oxidation of 3-amino-1,2,4-triazol-5-one (ATO) have shown that it is susceptible to oxidation by strong oxidizing agents like birnessite, leading to ring cleavage and the formation of urea, carbon dioxide, and nitrogen gas. nih.gov While the reaction conditions are specific, they highlight the potential for oxidative degradation of the amino-triazole moiety under harsh oxidative stress.

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound can proceed through various mechanistic pathways, the nature of which is dictated by the reactants and reaction conditions.

In nucleophilic aromatic substitution reactions at the C5 position, the reaction is expected to proceed via a Meisenheimer-type intermediate. In this two-step mechanism, the nucleophile first adds to the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate. The subsequent departure of the bromide ion restores the aromaticity of the triazole ring.

For electrophilic substitutions, the formation of a sigma complex (or arenium ion) is the key intermediate. The stability of this intermediate, which is influenced by the electronic effects of the substituents, will determine the regioselectivity of the reaction. Computational studies can be employed to model these intermediates and predict the most likely reaction pathways. researchgate.net

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are crucial for understanding and predicting the product distribution. For instance, in electrophilic reactions on the triazole ring, different nitrogen atoms could be alkylated. The product that forms fastest (the kinetic product) may not be the most stable product (the thermodynamic product).

Reaction conditions such as temperature and reaction time can be manipulated to favor one product over the other. Lower temperatures and shorter reaction times often favor the kinetic product, which is formed via the lowest energy transition state. Conversely, higher temperatures and longer reaction times allow for equilibrium to be established, leading to the formation of the more stable thermodynamic product. Theoretical investigations into the kinetics and thermodynamics of tautomeric reactions in related 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated the utility of computational methods in understanding these phenomena. rsc.org

The following table summarizes the likely influence of reaction conditions on product formation in the derivatization of this compound.

Reaction TypeConditionFavored ProductRationale
Electrophilic AlkylationLow Temperature, Short TimeKinetic ProductFormation via the lowest activation energy barrier.
Electrophilic AlkylationHigh Temperature, Long TimeThermodynamic ProductAllows for equilibrium to be reached, favoring the most stable isomer.
Nucleophilic SubstitutionStrong Nucleophile, Aprotic SolventSNAr ProductFavors the formation of the Meisenheimer intermediate.

Applications in Advanced Chemical and Materials Sciences

Role as a Versatile Building Block in Organic Synthesis

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine serves as a crucial building block in organic synthesis, providing a versatile scaffold for constructing more complex molecules. myskinrecipes.com The unique arrangement of a bromine atom, an amine group, and a methyl group on the 1,2,4-triazole (B32235) ring offers multiple reactive sites for chemical modification. The 1,2,4-triazole ring system is a common pharmacophore found in a wide array of therapeutically significant molecules. nih.gov The presence of the bromine atom allows for various cross-coupling reactions, while the amine group can be readily functionalized, making this compound a valuable intermediate in the synthesis of diverse heterocyclic structures.

The structure of this compound is particularly amenable to the construction of complex molecular architectures. The triazole core is a five-membered heterocyclic ring containing three nitrogen atoms, a structural motif known for its stability and broad range of biological activities. nih.gov Synthetic chemists utilize this compound as a starting material, leveraging its functional groups to build larger, more intricate molecules.

One of the key synthetic strategies involves the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for forming new carbon-nitrogen or carbon-carbon bonds at this position. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly diversifying the molecular structure. For instance, coupling reactions can join the triazole unit to other heterocyclic systems or functionalized aromatic rings.

Furthermore, the amine group at the 3-position provides another point for modification. It can undergo reactions like acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases, which can then be used in subsequent cyclization reactions to create fused heterocyclic systems. The interplay between the bromo and amino groups allows for sequential and regioselective functionalization, a powerful tool in multi-step organic synthesis.

Catalytic reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium‐catalyzed azide (B81097)‐alkyne cycloaddition (RuAAC) are instrumental in synthesizing complex triazole-containing molecules, allowing for the efficient joining of smaller molecular fragments to create more elaborate structures. researchgate.net

Table 1: Selected Synthetic Reactions Utilizing Triazole Scaffolds

Reaction TypeCatalyst/ReagentsProduct TypeSignificance
Buchwald-Hartwig AminationPalladium Catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl])5-Arylamino-1,2,3-triazolesForms C-N bonds, high yields for novel derivatives. nih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper(I)1,4-Disubstituted 1,2,3-triazolesHigh yields, simplifies synthesis of complex molecules. researchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Ruthenium(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂)1,5-Disubstituted 1,2,3-triazolesEmploys both terminal and internal alkynes. researchgate.net

Contributions to Materials Science Research

The unique electronic properties and structural rigidity of the 1,2,4-triazole ring make this compound and its derivatives attractive candidates for materials science research. myskinrecipes.com The ability to form stable, extended structures through intermolecular interactions like hydrogen bonding and π–π stacking is a key feature. researchgate.netnih.gov

In the realm of materials science, triazole-based compounds are utilized in the creation of specialized polymers and coatings. myskinrecipes.com The incorporation of the this compound moiety into polymer chains can impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics. The nitrogen-rich triazole ring can enhance the material's performance in various applications.

The synthesis of polymers containing such heterocyclic units can be achieved through techniques like Atom Transfer Radical Polymerization (ATRP). uwaterloo.ca This allows for the creation of well-defined block copolymers where the triazole unit can be part of the polymer backbone or a pendant group. These advanced polymers can self-assemble into ordered nanostructures, such as micelles or cylinders, which have potential applications in nanotechnology and drug delivery. uwaterloo.ca For example, block copolymers containing organometallic segments like polyferrocenylsilane have been shown to form water-soluble cylinders with potential use in advanced materials. uwaterloo.ca

Applications in Agrochemical Design and Synthesis

The 1,2,4-triazole nucleus is a well-established pharmacophore in the agrochemical industry, known for its potent fungicidal and plant-growth regulatory activities. researchgate.netnih.gov Compounds containing this ring system are integral to the development of new pesticides and herbicides. evitachem.com The specific substitution pattern of this compound makes it a valuable intermediate for creating novel agrochemicals with potentially enhanced efficacy and selectivity. myskinrecipes.comevitachem.com

The synthesis of new agrochemicals often involves modifying the core triazole structure to optimize biological activity against plant pathogens. evitachem.com The bromine atom on the ring can be replaced with various functional groups to fine-tune the compound's properties, such as its uptake by plants or its interaction with the target enzyme in a fungus. The amine group can also be derivatized to explore structure-activity relationships, leading to the discovery of more effective and environmentally benign crop protection agents. Research has shown that amine- and thione-substituted triazoles are effective as fungicides and exhibit good plant-growth regulatory activity for a wide variety of crops. nih.gov

Coordination Chemistry of this compound

The field of coordination chemistry investigates how ligands bind to central metal atoms to form coordination complexes. This compound, with its multiple nitrogen atoms in the triazole ring and the exocyclic amine group, presents several potential coordination sites, making it an interesting candidate for study as a ligand. mdpi.comresearchgate.net The nitrogen atoms of the triazole ring can act as Lewis bases, donating their lone pairs of electrons to a metal ion.

This compound is explored as a ligand for forming complexes with transition metals such as manganese (Mn), nickel (Ni), copper (Cu), and cobalt (Co). mdpi.comresearchgate.netresearchgate.net The geometry and coordination mode of the ligand can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating species. The ligand can act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. researchgate.netresearchgate.net

Table 2: Investigated Transition Metal Complexes with Related Triazole Ligands

Metal IonLigand TypeCoordination ModeGeometryReference
Mn(II)2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazineNNN-pincer, tridentateDistorted Octahedral mdpi.com
Ni(II), Cu(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolBidentate (via S and amine N)Tetrahedral (Square Planar for Cu) researchgate.net
Cr(III), Ni(II), Co(II)5-((4-bromobenzylidene)-1,3,4-thiadiazole-2-thiolBidentate (via ring N and amine N)Octahedral / Square Planar researchgate.net

Supramolecular Chemistry and Non-Covalent Interactions

Investigation of Halogen Bonding Phenomena

There are no specific investigations found in the search results that focus on halogen bonding phenomena involving this compound. Halogen bonding is a significant non-covalent interaction in supramolecular chemistry, and while the bromine atom on the triazole ring suggests the potential for such interactions, dedicated studies to explore and characterize these phenomena for this specific compound are absent from the provided literature. A study on a different bromo-triazole derivative, 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione, did identify a short Br···S contact, which is a form of halogen bond. nih.gov However, this finding is not directly transferable to this compound.

Design of Self-Assembled Systems

Consistent with the lack of data in the preceding sections, there is no relevant information available concerning the design of self-assembled systems based on this compound.

Comparative Academic Studies of Triazole Derivatives

Structural Analog Comparison and Differentiation

5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine is distinguished from its structural analogs by the unique combination of a bromine atom at the 5-position, a methyl group at the N1 position, and an amine group at the 3-position of the 1,2,4-triazole (B32235) core. This specific arrangement creates a distinct electronic and steric environment compared to other substituted triazoles.

Analogs can differ by the type and position of the halogen, the nature of the N-substituent, or the groups attached to the carbon atoms of the triazole ring. For instance, replacing the bromine with chlorine results in 5-Chloro-1-methyl-1H-1,2,4-triazol-3-amine, which, while electronically similar, exhibits differences in bond lengths, bond strengths, and leaving group ability of the halogen. The position of the methyl group is also crucial; an analog like 3-Bromo-4-methyl-4H-1,2,4-triazol-5-amine would display different tautomeric behavior and reactivity. ijsr.net

The following table provides a comparative overview of this compound and some of its structural analogs.

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
This compoundC₃H₅BrN₄193.01Reference compound
1-Methyl-1H-1,2,4-triazol-3-amineC₃H₆N₄98.11Lacks C5-bromo substituent. nih.gov
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineC₁₄H₁₀BrFN₄333.16Features a bromophenyl group at C5 and a fluorophenyl group on the exocyclic amine. mdpi.com
3-Chloro-1H-1,2,4-triazoleC₂H₂ClN₃103.51Unsubstituted at N1 and C5; features a chloro group at C3. ijsr.net

Comparative Reactivity Profiles Across Substituted Triazoles

The reactivity of the 1,2,4-triazole ring is characterized by its aromaticity and the presence of three nitrogen atoms, which can act as sites for electrophilic attack or as basic centers. The carbon atoms of the ring are electron-deficient and thus susceptible to nucleophilic attack, a tendency that is heavily influenced by the nature of the substituents. nih.gov

In this compound, the substituents play distinct roles:

Amino Group (-NH₂): This is a strong electron-donating group by resonance, which increases the electron density of the triazole ring, particularly at the nitrogen atoms, enhancing their basicity and nucleophilicity.

Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group via induction, which decreases the electron density of the ring and makes the C5 carbon a potential site for nucleophilic substitution. The bromine atom can act as a leaving group in such reactions.

Methyl Group (-CH₃): This is a weak electron-donating group by induction, which slightly increases the electron density of the ring.

Tautomerism is another key aspect of 1,2,4-triazole chemistry. While the N1-methylation in this compound prevents the common 1H/4H tautomerism, related non-N-substituted triazoles exist as an equilibrium of tautomers. Studies on substituted 1,2,4-triazoles show that the stability of tautomers is highly dependent on the substitution pattern. For example, for 3-amino-1,2,4-triazole, the stability order is 1H > 2H > 4H. ijsr.net For bromo-1,2,4-triazoles, the 1H- and 5H- tautomers are of similar energy. ijsr.net

Compound/AnalogKey Reactivity FeaturesInfluence of Substituents
This compoundSusceptible to nucleophilic substitution at C5; basicity at ring nitrogens and exocyclic amine.-Br is electron-withdrawing (inductive), activating C5 for substitution. -NH₂ is electron-donating (resonance), enhancing nucleophilicity of N atoms. -CH₃ is weakly electron-donating.
1-Methyl-1H-1,2,4-triazol-3-aminePrimarily acts as a nucleophile/base. Lacks a good leaving group on the ring. nih.gov-NH₂ and -CH₃ groups are both electron-donating, increasing the overall basicity compared to the bromo-derivative.
3-Chloro-1H-1,2,4-triazoleExhibits tautomerism; susceptible to nucleophilic substitution at C3. ijsr.net-Cl is electron-withdrawing, reducing ring basicity and activating C3 for substitution. Ring protons are acidic.

Structure-Property Relationships in Halogenated and N-Methylated Triazolamines

The physicochemical properties of triazole derivatives are directly linked to their molecular structure. The introduction of halogen atoms and methyl groups significantly modifies properties such as lipophilicity, solubility, polarity, and electronic distribution, which are critical determinants of the molecule's behavior in various chemical environments.

Halogenation: The bromine atom in this compound substantially increases its molecular weight and lipophilicity (hydrophobicity) compared to its non-halogenated analog, 1-methyl-1H-1,2,4-triazol-3-amine. Lipophilicity, often expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial parameter. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and intermolecular interactions. researchgate.net

N-Methylation: The methyl group at the N1 position also contributes to increased lipophilicity. Furthermore, by occupying the N1 position, it prevents the formation of a hydrogen bond donor at this site, which can affect solubility and intermolecular interactions. This methylation also locks the molecule out of the 1H/4H tautomerism, leading to a more defined and rigid structure. nih.gov

Amination: The 3-amino group is polar and capable of acting as a hydrogen bond donor. This increases the molecule's polarity and potential for aqueous solubility, counteracting the lipophilic effects of the bromo and methyl groups.

Quantitative structure-activity relationship (QSAR) studies on related heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines, have shown that descriptors related to lipophilicity (e.g., slogP) and surface properties are significant in modeling their behavior. mdpi.comresearchgate.net These models indicate that a delicate balance of lipophilic and hydrophilic character is essential. For instance, in one study, a higher slogP value was correlated with a particular activity, suggesting the importance of lipophilicity for membrane permeability or interaction with hydrophobic pockets in larger molecules. mdpi.com

CompoundMolecular Weight (g/mol)Predicted XLogP3Topological Polar Surface Area (Ų)Key Property Contributions of Substituents
This compound193.010.556.7-Br and -CH₃ increase lipophilicity; -NH₂ increases polarity.
1-Methyl-1H-1,2,4-triazol-3-amine98.11-1.256.7Relatively more polar and less lipophilic due to the absence of the bromo group. nih.gov
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine>300>3.0~60-70Large aromatic groups significantly increase lipophilicity and potential for steric interactions. mdpi.com

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards green chemistry, a movement that is influencing the synthesis of complex molecules like 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine. rsc.org Traditional synthetic routes are often being re-evaluated and replaced by more environmentally benign methods that emphasize waste reduction, energy efficiency, and the use of non-hazardous substances. rsc.org

Future research in the synthesis of this and related triazole compounds will likely focus on several key areas of green chemistry. The use of alternative energy sources such as microwave irradiation and ultrasound is becoming more prevalent in the synthesis of triazole systems. nih.gov These methods can lead to significantly reduced reaction times and improved yields. For instance, a microwave-assisted approach has been successfully developed for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, demonstrating a green and straightforward method that is suitable for a variety of starting materials. mdpi.com

Moreover, the development of sustainable catalytic systems is a critical area of research. This includes the use of eco-compatible catalysts and greener reaction media. nih.gov For example, recent studies have highlighted the use of water as a solvent and the application of mechanochemistry, which minimizes the need for solvents altogether, in the synthesis of triazole derivatives. nih.gov A patent for a related compound, 5-bromo-1-methyl-1H- rsc.orgnih.govzsmu.edu.uatriazole, describes a synthesis pathway that could potentially be adapted to more sustainable practices by optimizing solvent choice and reaction conditions. google.com

The following table summarizes potential green chemistry approaches for the synthesis of this compound and its analogs.

Green Chemistry ApproachPotential BenefitsRelevant Research Findings
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption.Successful application in the synthesis of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com
Ultrasonic Chemistry Enhanced reaction rates, improved mass transfer.Utilized for efficient synthesis of various 1,2,3- and 1,2,4-triazole (B32235) systems. nih.gov
Mechanochemistry Solvent-free or reduced solvent reactions, high efficiency.A promising green method for the synthesis of biologically relevant triazoles. nih.gov
Use of Green Solvents Reduced environmental impact, improved safety profile."On-water" synthesis has shown unique selectivity in triazole formation. researchgate.net
Sustainable Catalysts Recyclable catalysts, reduced waste, lower environmental toxicity.Eco-compatible catalysts are being explored for the synthesis of triazole-fused heterocycles. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis and drug discovery. mdpi.com These technologies can significantly accelerate the research and development process by predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. nih.govbeilstein-journals.orgnih.gov

For a compound like this compound, AI and ML can be applied in several ways. Retrosynthesis prediction tools, powered by machine learning, can propose viable synthetic pathways, potentially uncovering more efficient or cost-effective methods than those currently established. mdpi.comnih.gov Furthermore, machine learning models can be trained on existing reaction data to predict the optimal conditions—such as temperature, solvent, and catalyst—for a given transformation, thereby reducing the need for extensive experimental screening. beilstein-journals.orgnih.gov

The application of AI also extends to the prediction of molecular properties. By analyzing the structure of this compound, machine learning algorithms can forecast its biological activities, toxicity, and pharmacokinetic profile, guiding its potential applications in medicinal chemistry. nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of derivatives with the highest potential for desired biological effects. nih.gov

The table below outlines the potential applications of AI and ML in the research of this compound.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Planning AI algorithms propose synthetic routes to a target molecule.Faster discovery of efficient and novel synthesis methods. mdpi.comnih.gov
Reaction Condition Optimization ML models predict optimal reaction parameters (temperature, solvent, etc.).Reduced experimental workload and resource consumption. beilstein-journals.orgnih.gov
Forward Reaction Prediction Predicting the products of a chemical reaction.Validation of proposed synthetic steps and avoidance of failed reactions. nih.gov
Property Prediction Predicting biological activity, toxicity, and physicochemical properties.Prioritization of high-potential derivatives for synthesis and testing. nih.govnih.gov
De Novo Molecular Design Generating novel molecular structures with desired properties.Design of new triazole derivatives with enhanced biological activity. nih.gov

Exploration of Novel Spectroscopic and Analytical Techniques for Characterization

The precise characterization of a molecule's structure and properties is fundamental to its development and application. For this compound, the application of novel and advanced spectroscopic and analytical techniques will be crucial for a deeper understanding of its chemical nature.

While standard techniques like NMR and mass spectrometry are routine, more advanced methods can provide more detailed insights. For instance, two-dimensional NMR techniques can be instrumental in unambiguously assigning the complex proton and carbon signals in substituted triazoles. The characterization of related 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs relied heavily on detailed 1H and 13C NMR analysis to confirm their structures. nih.gov

The influence of the bromine atom on the molecule's electronic structure and intermolecular interactions can be probed using specialized techniques. For example, solid-state NMR could provide information about the crystal packing and polymorphism of the compound. Furthermore, advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to study the gas-phase conformation of the molecule and its derivatives.

In the context of halogenated heterocyclic compounds, techniques that are sensitive to the presence and environment of the halogen atom are particularly valuable. X-ray crystallography is indispensable for determining the precise three-dimensional structure, as demonstrated in the study of a related 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govnih.govzsmu.edu.uatriazol-5-yl)quinolin-4-amine, which revealed its conformation and packing arrangement. mdpi.com

Analytical TechniqueInformation ProvidedRelevance to the Compound
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed connectivity and spatial relationships between atoms.Unambiguous structural elucidation of complex triazole derivatives. nih.gov
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, and crystal packing.Definitive confirmation of structure and understanding of intermolecular interactions. mdpi.com
Solid-State NMR Information on the solid-state structure and polymorphism.Characterization of different crystalline forms which can impact physical properties.
Ion Mobility-Mass Spectrometry Information on the size, shape, and charge of ions in the gas phase.Study of conformational isomers and their stability.
Advanced Mass Spectrometry (e.g., HRMS) High-resolution mass data for accurate molecular formula determination.Essential for confirming the elemental composition of new derivatives. mdpi.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of molecules at the atomic level. For this compound, advanced computational methods can be used to predict a wide range of characteristics, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations, for example, can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. Such calculations have been used to study the properties of related triazole derivatives and to support experimental findings. nih.gov Molecular docking studies are a cornerstone of modern drug discovery and can be used to predict how this compound and its derivatives might bind to biological targets. In a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, molecular docking was used to investigate their binding affinity to the tubulin–combretastatin A-4 binding site. nih.govresearchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor, over time. This can be particularly useful for understanding the conformational flexibility of the molecule and the stability of its complexes. The combination of experimental and computational approaches provides a synergistic methodology for a more comprehensive understanding of complex molecular systems. acs.org

Computational MethodPredicted PropertiesApplication to the Compound
Density Functional Theory (DFT) Optimized geometry, electronic structure, vibrational frequencies, NMR chemical shifts.Understanding fundamental molecular properties and aiding in spectral assignment. nih.gov
Molecular Docking Binding affinity and mode of interaction with biological macromolecules.Identifying potential protein targets and guiding the design of new bioactive derivatives. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations Conformational dynamics, solvation effects, and binding free energies.Investigating the flexibility of the molecule and the stability of its interactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) Correlation of chemical structure with biological activity.Predicting the activity of new derivatives before synthesis. nih.gov
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early assessment of the drug-like properties of potential therapeutic agents. nih.govresearchgate.net

Expanding the Scope of Derivatization for Diverse Chemical Applications

The core structure of this compound offers multiple points for chemical modification, opening the door to the creation of a diverse library of derivatives with a wide range of potential applications. The amino group and the bromine atom are key functional handles that can be exploited for further chemical transformations.

The amino group can undergo a variety of reactions, such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions can be used to introduce a wide array of substituents, which can modulate the molecule's physicochemical properties and biological activity. For instance, the synthesis of novel 5-methyl-1,2,4-triazoles-3-thione derivatives involved the formation of Schiff bases from an amino-triazole precursor. researchgate.net

The bromine atom on the triazole ring is also a versatile functional group. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this starting material. An efficient synthesis of 5-(bromomethyl)- and 5-(aminomethyl)-1-THP-indazole highlights the utility of a bromo-functionalized heterocycle as a precursor for further derivatization. acs.org

The development of novel heterocyclic compounds through the derivatization of core scaffolds is a major focus of medicinal chemistry research. mdpi.com By systematically exploring the derivatization of this compound, it may be possible to identify new compounds with potent activity in areas such as oncology, infectious diseases, or materials science. nih.govnih.gov

Derivatization StrategyReaction TypePotential New Structures
Modification of the Amino Group Acylation, Alkylation, Schiff base formation.Amides, secondary/tertiary amines, imines. researchgate.net
Substitution of the Bromo Group Suzuki, Stille, Buchwald-Hartwig cross-coupling reactions.Arylated, heteroarylated, and alkylated triazoles. acs.org
Ring Formation Reactions Cyclocondensation with bifunctional reagents.Fused heterocyclic systems containing the triazole core.
Click Chemistry Copper-catalyzed or strain-promoted azide-alkyne cycloaddition.Triazole-linked conjugates with other molecular entities. acs.org

Q & A

Q. What are the common synthetic routes for 5-Bromo-1-methyl-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : The compound is typically synthesized via cyclization and functionalization of triazole precursors. For example, a multi-step approach involves reacting hydrazine derivatives with brominated intermediates under acidic or basic conditions. A notable method uses trifluoroacetamidine and methanol with triethylamine as a catalyst, yielding intermediates that are further brominated and methylated . Alternative routes employ α-bromoacetophenone and ethanol under reflux with p-TsOH·H₂O as a catalyst, achieving moderate yields (65%) . Key steps include purification via crystallization and characterization by IR/NMR.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : IR spectroscopy identifies NH and C-Br stretches (~3300 cm⁻¹ and ~600 cm⁻¹, respectively). ¹H NMR reveals methyl group signals at δ 2.5–3.0 ppm and aromatic protons in δ 7.0–8.0 ppm .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms planar triazole rings and dihedral angles between substituents. For example, phenyl rings in related triazoles exhibit dihedral angles of ~2°–36° with the triazole core .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer : The bromine atom at the 5-position enhances electrophilic substitution potential, while the methyl group at N1 stabilizes the triazole ring against oxidation. The amine group at C3 participates in hydrogen bonding, critical for biological interactions . Computational studies (e.g., DFT) can predict sites for nucleophilic attack or π-π stacking with target proteins.

Advanced Research Questions

Q. How can one optimize the yield of this compound in multi-step synthesis?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Use Sc(OTf)₃ in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to improve regioselectivity and reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Temperature Control : Reflux conditions (70–80°C) balance reactivity and decomposition risks.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What are the observed biological activities of this compound, and how do structural modifications affect them?

  • Methodological Answer :
  • Enzyme Inhibition : Derivatives show inhibitory activity against α-glucosidase (IC₅₀ ~10–50 µM) and cholinesterases, with bromine enhancing halogen bonding to active sites .
  • Antimicrobial Activity : Substitution at the triazole ring (e.g., fluorobenzyl groups) improves antimicrobial potency against S. aureus (MIC ~8 µg/mL) .
  • Structure-Activity Relationships (SAR) : Adding electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but may reduce solubility .

Q. How do crystallographic studies inform the compound’s interaction with biological targets?

  • Methodological Answer : SC-XRD reveals binding modes in enzyme pockets. For example:
  • The bromine atom forms halogen bonds with catalytic residues (e.g., Tyr in α-glucosidase) .
  • The triazole ring engages in π-π stacking with aromatic amino acids (e.g., Phe in COX-2), while the methyl group minimizes steric hindrance .
  • Molecular docking simulations (e.g., AutoDock Vina) validate crystallographic data and predict binding affinities (ΔG ~−8 kcal/mol) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthesis yields or biological activities?

  • Methodological Answer :
  • Yield Discrepancies : Compare reaction conditions (e.g., catalysts, solvents). For example, yields drop from 65% to 40% when substituting ethanol with chloroform due to poor intermediate solubility .
  • Biological Variability : Standardize assays (e.g., α-glucosidase inhibition at pH 6.8) and validate with positive controls (e.g., acarbose). Contradictions may arise from differences in cell lines or enzyme sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.